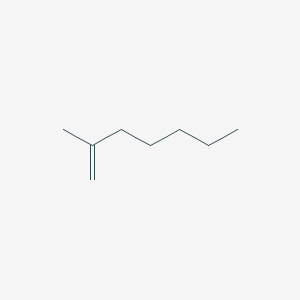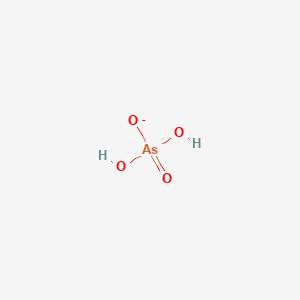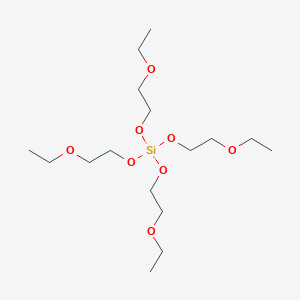![molecular formula C14H29NO3S2 B091995 3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane CAS No. 19142-97-3](/img/structure/B91995.png)
3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane, commonly known as SPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. SPME is a sulfonated amine that is used as a linker molecule in the synthesis of various compounds.
Applications De Recherche Scientifique
SPME has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and bioimaging. SPME has been used as a linker molecule in the synthesis of various compounds, such as polymeric micelles, liposomes, and dendrimers, for drug delivery applications. SPME has also been used as a transfection agent in gene therapy applications. In addition, SPME has been used as a fluorescent probe for bioimaging applications.
Mécanisme D'action
The mechanism of action of SPME is not well understood. However, it is believed that SPME acts as a linker molecule that can facilitate the delivery of drugs or genes to their target cells. SPME has also been shown to have a high binding affinity for DNA, which may contribute to its transfection efficiency.
Effets Biochimiques Et Physiologiques
SPME has been shown to have low cytotoxicity and is well-tolerated by cells. However, the long-term effects of SPME on cells and tissues are not well understood. Further studies are needed to determine the potential toxicity of SPME and its metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
SPME has several advantages for lab experiments, including its ease of synthesis and low cytotoxicity. However, SPME has some limitations, including its limited stability in aqueous solutions and its potential interactions with other molecules in biological systems. Further studies are needed to optimize the use of SPME in lab experiments.
Orientations Futures
There are several future directions for the study of SPME. One potential direction is the development of SPME-based drug delivery systems for the treatment of various diseases. Another potential direction is the use of SPME as a transfection agent in gene therapy applications. In addition, further studies are needed to determine the potential toxicity of SPME and its metabolites and to optimize the use of SPME in lab experiments.
Conclusion
In conclusion, SPME is a sulfonated amine that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of SPME is relatively simple, and it has been extensively studied for its potential applications in drug delivery, gene therapy, and bioimaging. The mechanism of action of SPME is not well understood, and further studies are needed to determine its potential toxicity and optimize its use in lab experiments. Overall, SPME has significant potential for various scientific research applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of SPME involves the reaction of 3-aminopropylcyclohexylamine with sodium bisulfite to form the sulfonated amine. The sulfonated amine is then reacted with 1,5-dibromopentane to form the final product, SPME. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
19142-97-3 |
|---|---|
Nom du produit |
3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane |
Formule moléculaire |
C14H29NO3S2 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
3-[(2-sulfosulfanylethylamino)methyl]pentylcyclohexane |
InChI |
InChI=1S/C14H29NO3S2/c1-2-13(8-9-14-6-4-3-5-7-14)12-15-10-11-19-20(16,17)18/h13-15H,2-12H2,1H3,(H,16,17,18) |
Clé InChI |
TUIGBGJYHYKMGM-UHFFFAOYSA-N |
SMILES |
CCC(CCC1CCCCC1)CNCCSS(=O)(=O)O |
SMILES canonique |
CCC(CCC1CCCCC1)CNCCSS(=O)(=O)O |
Synonymes |
2-[(4-Cyclohexyl-2-ethylbutyl)amino]ethanethiol sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



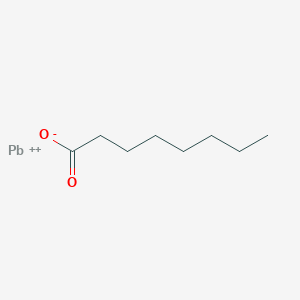

![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)


![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)



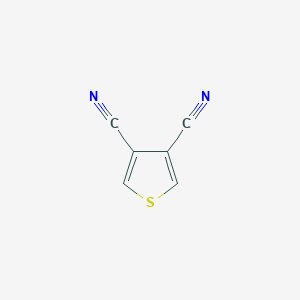
![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
